molecular formula C17H27N3O6S2 B241111 N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

Cat. No. B241111
M. Wt: 433.5 g/mol
InChI Key: PRMJJKDEYSAAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide, commonly known as DTPA-TZB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTPA-TZB is a sulfonamide-based compound that has shown promising results in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of DTPA-TZB is not fully understood. However, studies have shown that DTPA-TZB can inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, DTPA-TZB has also been shown to activate certain proteins that are involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

DTPA-TZB has been shown to have significant biochemical and physiological effects. Studies have shown that DTPA-TZB can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DTPA-TZB has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using DTPA-TZB in lab experiments is its potent anticancer properties. Additionally, DTPA-TZB is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DTPA-TZB in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB.

Future Directions

There are several future directions for the study of DTPA-TZB. One of the most significant directions is the development of DTPA-TZB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DTPA-TZB. Finally, studies are needed to understand the mechanism of action of DTPA-TZB fully.
Conclusion
In conclusion, DTPA-TZB is a sulfonamide-based compound that has shown promising results in various scientific research applications. Its potent anticancer properties and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and determine the optimal dosage and administration of DTPA-TZB.

Synthesis Methods

The synthesis of DTPA-TZB involves the reaction of 2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride with diethylamine. The reaction results in the formation of DTPA-TZB, which is a white crystalline powder. The synthesis method of DTPA-TZB is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

DTPA-TZB has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of DTPA-TZB is in the field of cancer research. Studies have shown that DTPA-TZB has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, DTPA-TZB has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

Molecular Formula

C17H27N3O6S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H27N3O6S2/c1-5-19(6-2)13(3)12-18-28(24,25)16-11-14(7-8-15(16)26-4)20-17(21)9-10-27(20,22)23/h7-8,11,13,18H,5-6,9-10,12H2,1-4H3

InChI Key

PRMJJKDEYSAAEM-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC

Canonical SMILES

CCN(CC)C(C)CNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC

Origin of Product

United States

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